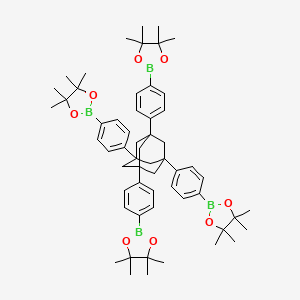
Imidocarb (dihydrochloride monohydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidocarb dihydrochloride monohydrate is a urea derivative used primarily in veterinary medicine as an antiprotozoal agent. It is effective against infections caused by Babesia and other parasites . This compound is known for its high efficacy in treating protozoal diseases in animals, making it a valuable tool in veterinary healthcare .
Méthodes De Préparation
The preparation of imidocarb involves several steps:
Synthesis of Nitrobenzoyl Chloride: Nitrobenzoic acid is mixed with thionyl chloride and subjected to a reflux reaction to obtain nitrobenzoyl chloride.
Formation of 2-(3-Nitrophenyl) Imidazoline: Nitrobenzoyl chloride is added to acetonitrile, followed by the addition of P-Mo-V heteropolyacid and ethylenediamine.
Reduction Hydrogenation: The 2-(3-nitrophenyl) imidazoline is then subjected to a reduction hydrogenation reaction using palladium carbon as a catalyst to form 2-(3-nitrophenyl) imidazoline hydrochloride.
Final Reaction: The 2-(3-nitrophenyl) imidazoline hydrochloride is reacted with N-dimethylformamide and urea to produce imidocarb.
Analyse Des Réactions Chimiques
Imidocarb undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amine groups using hydrogenation with palladium carbon.
Substitution: The formation of imidazoline derivatives through substitution reactions involving nitrobenzoyl chloride and ethylenediamine.
Urea Formation: The final step involves the reaction of imidazoline hydrochloride with urea to form the urea derivative imidocarb.
Applications De Recherche Scientifique
Imidocarb dihydrochloride monohydrate has several scientific research applications:
Veterinary Medicine: It is widely used to treat protozoal infections in animals, particularly those caused by Babesia.
Pharmaceutical Research: Imidocarb is used as a standard in analytical methods to determine the active ingredients in veterinary drugs.
Toxicology Studies: It is employed in toxicology research to study its effects and safety in animals.
Mécanisme D'action
Imidocarb exerts its effects by interfering with the metabolism of protozoal parasites. It inhibits the synthesis of nucleic acids and proteins in the parasites, leading to their death . The exact molecular targets and pathways involved in this process are still under investigation .
Comparaison Avec Des Composés Similaires
Imidocarb is often compared with other antiprotozoal agents such as diminazene aceturate. While both compounds are effective against protozoal infections, imidocarb has a unique mechanism of action and is often preferred for its higher efficacy and lower resistance rates . Similar compounds include:
Diminazene Aceturate: Used for treating trypanosomosis and babesiosis.
Isometamidium Chloride: Another antiprotozoal agent used in veterinary medicine.
Imidocarb stands out due to its specific action against Babesia and its effectiveness in treating resistant strains of parasites .
Propriétés
Formule moléculaire |
C19H24Cl2N6O2 |
|---|---|
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H20N6O.2ClH.H2O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H;1H2 |
Clé InChI |
ZZMCPNKUQHIZDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)





